molecular formula C13H6Br2Cl2N2O B11056101 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 637303-13-0

4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11056101
CAS No.: 637303-13-0
M. Wt: 436.9 g/mol
InChI Key: KQUISUNPPYVJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-(3,4-dichlorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of solvents like dichloromethane or chloroform, and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of bromine or chlorine atoms.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

Biologically, this compound has potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its efficacy in various preclinical models.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, modulating their activity. The benzoxazole moiety can interact with nucleophilic sites in proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-phenyl-1,3-benzoxazole
  • 2-(3,4-Dichlorophenyl)-1,3-benzoxazole
  • 4,6-Dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole

Uniqueness

Compared to similar compounds, 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine stands out due to its dual halogenation (bromine and chlorine), which enhances its reactivity and potential biological activity. This dual halogenation can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

637303-13-0

Molecular Formula

C13H6Br2Cl2N2O

Molecular Weight

436.9 g/mol

IUPAC Name

4,6-dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H6Br2Cl2N2O/c14-6-4-9-12(10(15)11(6)18)19-13(20-9)5-1-2-7(16)8(17)3-5/h1-4H,18H2

InChI Key

KQUISUNPPYVJDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.